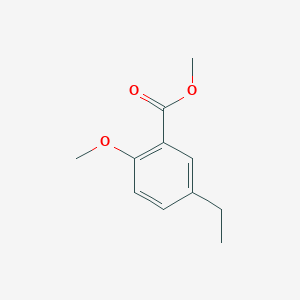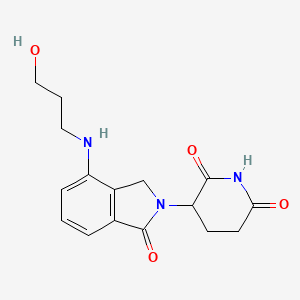
Lenalidomide-C3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-C3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, with antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and K2CO3 to provide the intermediate compound. Hydrogenation of this intermediate yields lenalidomide .
Industrial Production Methods: Industrial production of lenalidomide follows similar synthetic routes but is optimized for higher efficiency and yield. The process involves careful control of reaction conditions and purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-C3-OH undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and halogenated derivatives of lenalidomide .
Scientific Research Applications
Lenalidomide-C3-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the effects of structural modifications on biological activity.
Biology: this compound is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It is a key compound in the development of new therapeutic agents for cancer and autoimmune diseases.
Industry: this compound is used in the pharmaceutical industry for the synthesis of related compounds and drug formulations
Mechanism of Action
Lenalidomide-C3-OH exerts its effects by modulating the activity of the E3 ubiquitin ligase complex protein, cereblon. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. This degradation results in the inhibition of tumor cell proliferation and the enhancement of immune responses .
Comparison with Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its teratogenic effects but also used in the treatment of certain cancers.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties but greater potency.
CC-122: A newer compound with similar mechanisms of action but different molecular targets.
Uniqueness: Lenalidomide-C3-OH is unique in its specific interaction with cereblon and its ability to modulate the immune system while exhibiting fewer side effects compared to thalidomide. Its structural modifications enhance its therapeutic efficacy and reduce toxicity .
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
3-[7-(3-hydroxypropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H19N3O4/c20-8-2-7-17-12-4-1-3-10-11(12)9-19(16(10)23)13-5-6-14(21)18-15(13)22/h1,3-4,13,17,20H,2,5-9H2,(H,18,21,22) |
InChI Key |
GOVZMXJRNCWSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


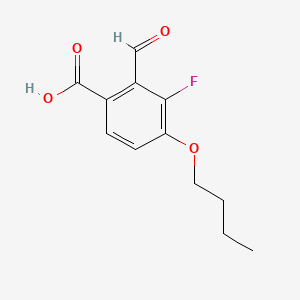
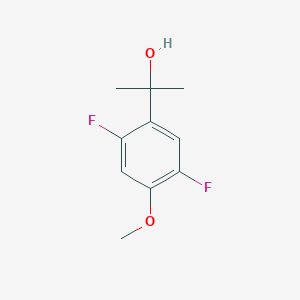
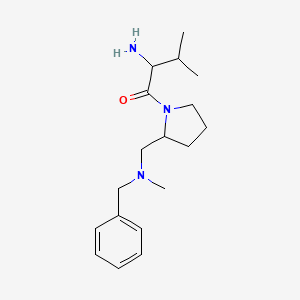
![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
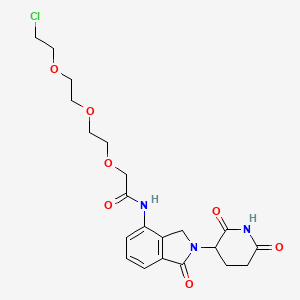
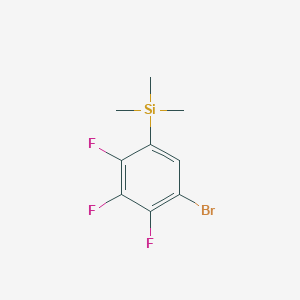
![5,11,17,23-Tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosane-25,26,27,28-tetrol](/img/structure/B14773830.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14773831.png)
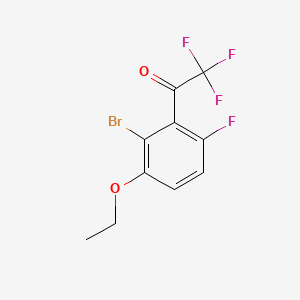
![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
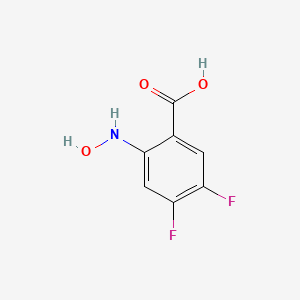
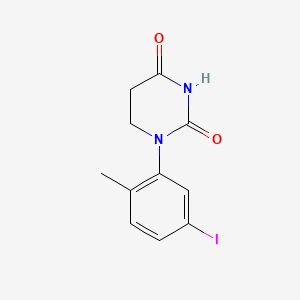
![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)
